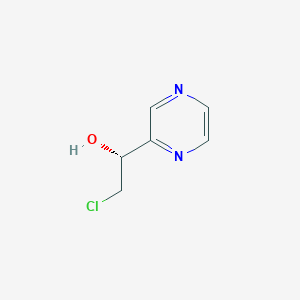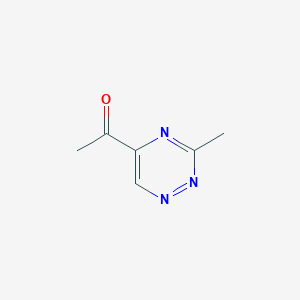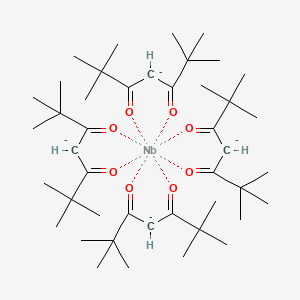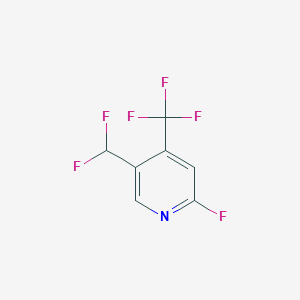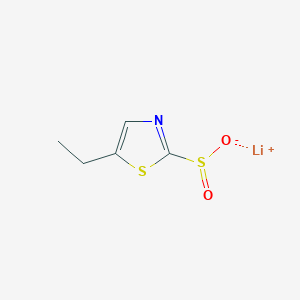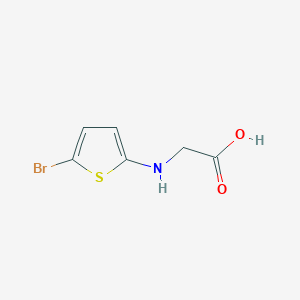
2-((5-Bromothiophen-2-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromothiophen-2-yl)amino)acetic acid is an organic compound that features a brominated thiophene ring attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
2-((5-Bromothiophen-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((5-Bromothiophen-2-yl)amino)acetic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-(5-Bromothiophen-2-yl)acetic acid: Similar structure but lacks the amino group.
2-Amino-2-(5-bromothiophen-3-yl)acetic acid: Similar structure with a different position of the bromine atom.
Uniqueness: 2-((5-Bromothiophen-2-yl)amino)acetic acid is unique due to the presence of both the brominated thiophene ring and the amino acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-1-2-5(11-4)8-3-6(9)10/h1-2,8H,3H2,(H,9,10) |
InChI Key |
SBJQSELKQFXMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


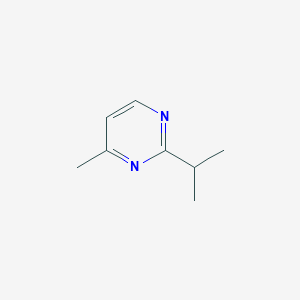
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
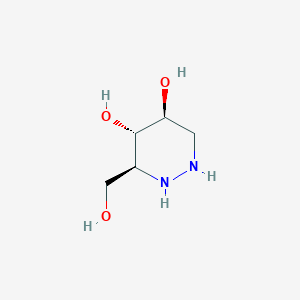
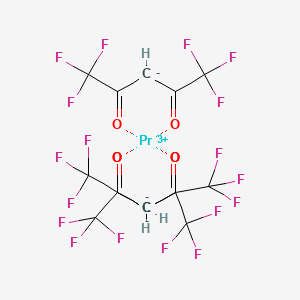
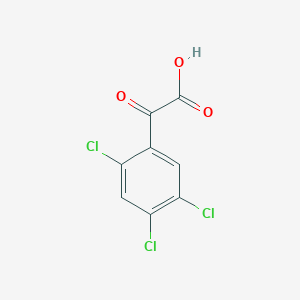

![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)

